molecular formula C19H19N3O4S2 B6463246 ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1160237-24-0

ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B6463246
CAS No.: 1160237-24-0
M. Wt: 417.5 g/mol
InChI Key: ABYDXGXUSRPECU-UHFFFAOYSA-N
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Description

The structure features:

  • Ethyl carboxylate at position 5.
  • Methyl group at position 5.
  • Sulfanyl (-S-) linkage at position 4, connected to a carbamoylmethyl group substituted with a 4-methoxyphenyl moiety.

This substitution pattern distinguishes it from related derivatives, influencing its physicochemical properties and biological interactions .

Properties

IUPAC Name

ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-4-26-19(24)16-11(2)15-17(20-10-21-18(15)28-16)27-9-14(23)22-12-5-7-13(25-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYDXGXUSRPECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 of the thieno[2,3-d]pyrimidine core significantly impacts molecular behavior. Key analogs include:

Compound Name Position 4 Substituent Melting Point (°C) Yield (%) Source
Target Compound -SCH₂C(O)N(4-MeOPh) Not Reported Not Given -
Ethyl 4-(4-(3-(3-methoxyphenyl)ureido)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate -NHPh-ureido-(3-MeOPh) 220–222 84
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate -NH-benzimidazolyl 250–251 77
Ethyl 2-(4-MeOPh)-5-Me-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate (IIId) -N-morpholino Not Reported 87.88
Ethyl 4-chloro-5-Me-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate -Cl, -CH₂-morpholino Not Reported -

Key Observations:

  • Ureido/Thioureido Analogs (e.g., 6a-d): Higher polarity due to hydrogen-bonding groups (ureido) correlates with elevated melting points (e.g., 6a: 319–322°C) compared to thioureido (6d: 173–175°C) .
  • Morpholino Derivatives (IIId): Bulky amine substituents like morpholino enhance synthetic yields (87.88%) due to favorable reactivity .

Physicochemical Properties

  • Melting Points: Ureido derivatives (e.g., 6a: 319–322°C) exhibit higher melting points than thioureido (6d: 173–175°C) due to stronger intermolecular hydrogen bonds . The target compound’s melting point is unreported but expected to fall between these ranges.
  • Solubility: The ethyl carboxylate group enhances aqueous solubility, while the 4-MeOPh group increases lipophilicity. Morpholino derivatives (e.g., IIId) may exhibit better solubility in polar aprotic solvents .

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